The Discovery and Synthesis of Amodiaquine: A Technical Guide
The Discovery and Synthesis of Amodiaquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amodiaquine, a 4-aminoquinoline derivative, has been a significant tool in the global fight against malaria for decades. Its efficacy against chloroquine-resistant strains of Plasmodium falciparum has cemented its role in combination therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of amodiaquine, referred to herein as "antimalarial agent 3" based on its designation in key synthesis literature.[1][2] This document details its multifaceted mechanism of action, summarizes its quantitative efficacy and cytotoxicity, and provides comprehensive experimental protocols for its synthesis and in vitro evaluation.
Discovery and Development
Amodiaquine was first synthesized in 1948 by Burckhalter et al.[1][2] It emerged from research efforts to develop alternatives to chloroquine, to which resistance was beginning to appear. As a 4-aminoquinoline, amodiaquine shares a structural resemblance to chloroquine but exhibits a distinct efficacy profile, notably against certain chloroquine-resistant parasite strains. It is rapidly metabolized in the liver to its primary active metabolite, desethylamodiaquine, which is believed to be responsible for most of its antimalarial activity.
Synthesis of Amodiaquine Dihydrochloride Dihydrate
A robust and efficient synthesis of amodiaquine dihydrochloride dihydrate has been developed, including "green chemistry" one-pot methodologies that offer high yields and reduced environmental impact.[3][4]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a one-pot synthesis method which provides high yield and purity.[3][5]
Materials:
-
4,7-dichloroquinoline
-
4-aminophenol
-
Acetic acid
-
Formaldehyde (32% aqueous solution)
-
Diethylamine
-
Hydrochloric acid (37% aqueous solution)
-
Water
-
Reaction vessel with stirring and heating capabilities
-
Ice water bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 4-aminophenol (1.04 molar equivalents) and 4,7-dichloroquinoline (1.0 molar equivalent).
-
Acidic Condensation: Add acetic acid (approximately 3 volumes relative to 4,7-dichloroquinoline) to the mixture with stirring at room temperature. Heat the resulting mixture to 110°C and maintain for approximately 1 hour.[5]
-
Cooling: Cool the reaction mixture to 20°C.[5]
-
Mannich Reaction: Sequentially add formaldehyde (1.5 molar equivalents) and diethylamine (1.5 molar equivalents) to the same reaction vessel.[5]
-
Heating: Heat the reaction mixture to 50°C and maintain for 4 hours.[5]
-
Precipitation: Cool the mixture in an ice water bath. Slowly add 37% aqueous hydrochloric acid (containing approximately 2.64 molar equivalents of HCl) while ensuring the internal temperature does not exceed 40°C.[5]
-
Crystallization: Continue stirring for an additional 2 hours to complete the precipitation of amodiaquine dihydrochloride dihydrate as yellow crystals.[5]
-
Isolation and Drying: Collect the precipitated crystals by filtration and dry them at room temperature to a constant weight.[5]
This method has been reported to yield amodiaquine dihydrochloride dihydrate in high purity (>99%) and with a yield of approximately 92%.[5]
Mechanism of Action
Amodiaquine exhibits a multi-faceted mechanism of action against Plasmodium parasites.
Inhibition of Hemozoin Formation
Similar to other 4-aminoquinolines, amodiaquine's primary mechanism is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. Amodiaquine is thought to bind to this free heme, preventing its polymerization into non-toxic hemozoin. The accumulation of the heme-amodiaquine complex leads to oxidative stress and parasite death.
Caption: Amodiaquine inhibits hemozoin formation, leading to parasite death.
Induction of Ribosome Biogenesis Stress
Recent studies have revealed a novel mechanism of action for amodiaquine involving the induction of ribosome biogenesis stress. Amodiaquine has been shown to inhibit the transcription of ribosomal RNA (rRNA) by triggering the degradation of the catalytic subunit of RNA polymerase I. This leads to the stabilization of the tumor suppressor protein p53 in a manner dependent on the ribosomal proteins RPL5 and RPL11. This pathway is independent of its autophagy-inhibitory activity.
Caption: Amodiaquine induces p53 stabilization via ribosome biogenesis stress.
Apoptosis Induction via MAPK Signaling
The primary active metabolite of amodiaquine, N-desethylamodiaquine (DEAQ), has been shown to induce apoptosis in hepatic cells through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, DEAQ treatment leads to the phosphorylation of JNK, ERK1/2, and p38, which are key regulators of apoptosis.[6][7]
Caption: DEAQ induces apoptosis through the MAPK signaling pathway.
Quantitative Data
The following tables summarize the in vitro activity, cytotoxicity, and pharmacokinetic parameters of amodiaquine and its active metabolite, desethylamodiaquine.
Table 1: In Vitro Antiplasmodial Activity (IC50)
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Amodiaquine | Field Isolates (Senegal) | 12.0 (mean) | [8] |
| Desethylamodiaquine | 3D7 (sensitive) | 25 | [9] |
| Desethylamodiaquine | V1/S (resistant) | 97 | [9] |
| Desethylamodiaquine | Clinical Isolates (Cambodia) | 174.5 (median) | [10] |
Table 2: Cytotoxicity (CC50)
| Compound | Cell Line | CC50 (µM) | Reference |
| Amodiaquine | BHK-21 | 52.09 | [11] |
Table 3: Pharmacokinetic Parameters in Humans
| Parameter | Amodiaquine | Desethylamodiaquine | Reference |
| Apparent Clearance | 3,410 L/h | - | [12][13] |
| Apparent Volume of Distribution | 39,200 L | - | [12][13] |
| Terminal Elimination Half-life | ~10 hours | 211 hours (mean) | [12][13][14] |
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing
This protocol is a generalized method for determining the 50% inhibitory concentration (IC50) of amodiaquine against P. falciparum using a [3H]-hypoxanthine uptake inhibition assay.[10][15]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Human erythrocytes
-
96-well microtiter plates
-
Amodiaquine stock solution
-
[3H]-hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Drug Dilution: Prepare serial dilutions of amodiaquine in complete culture medium in a 96-well plate. Include drug-free control wells.
-
Parasite Inoculation: Prepare a parasite suspension with a starting parasitemia of 0.5% at a 1.5% hematocrit. Add the parasite suspension to each well of the drug-diluted plate.
-
Incubation: Incubate the plate for 72 hours in a humidified, low-oxygen environment (5% CO2, 5% O2, 90% N2) at 37°C.[16]
-
Radiolabeling: After an initial incubation period (e.g., 24 hours), add [3H]-hypoxanthine to each well and incubate for a further 18-24 hours.[16]
-
Harvesting and Measurement: Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine uptake against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of amodiaquine in a mammalian cell line (e.g., VERO or BHK-21) using the MTT assay.[17][18]
Materials:
-
Mammalian cell line (e.g., VERO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Amodiaquine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of amodiaquine in cell culture medium and add them to the wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.[17]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[18]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
Conclusion
Amodiaquine remains a clinically important antimalarial agent, particularly in the context of combination therapies. Its multifaceted mechanism of action, targeting both the classical hemozoin pathway and other cellular processes, underscores its continued relevance. The availability of efficient and sustainable synthesis routes further supports its widespread use. This technical guide provides a comprehensive resource for researchers and drug development professionals working on the discovery and optimization of antimalarial agents.
References
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- 12. Population pharmacokinetics and pharmacodynamic considerations of amodiaquine and desethylamodiaquine in Kenyan adults with uncomplicated malaria receiving artesunate-amodiaquine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
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